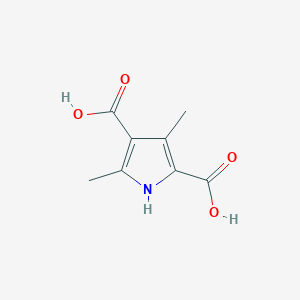

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAFIBCWNKPENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280180 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-29-7 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid: A Technical Guide

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: WG-2025-PYRROLE-SYNTH-01

Introduction

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid is a polysubstituted pyrrole derivative that serves as a crucial building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.[1] Its rigid heterocyclic core and the presence of two carboxylic acid groups make it a versatile precursor for various applications, including the synthesis of pharmaceutical agents and functional polymers.[1]

This technical guide provides an in-depth overview of the primary synthetic pathway for this compound. The synthesis is typically achieved in a two-step process:

-

Knorr Pyrrole Synthesis: The formation of the pyrrole ring to produce diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as "Knorr's Pyrrole".[2]

-

Saponification: The hydrolysis of the diethyl ester intermediate to yield the final dicarboxylic acid product.[2]

This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data for each step.

Core Synthesis Pathway

The most established and widely used method for synthesizing the target compound's core structure is the Knorr pyrrole synthesis.[2] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2][3] Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from a stable precursor, such as an α-oximino-ketone.[2]

The overall pathway is visualized below.

Caption: Overall synthesis pathway from ethyl acetoacetate to the target compound.

Step 1: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

The original Knorr synthesis utilizes two equivalents of ethyl acetoacetate.[1][2] The first equivalent is converted to ethyl 2-oximinoacetoacetate via nitrosation with sodium nitrite in acetic acid.[2][4] This oxime intermediate is then reduced by zinc dust in acetic acid to form the reactive α-amino-ketone in situ.[2] This species immediately condenses with the second equivalent of ethyl acetoacetate, followed by cyclization and dehydration, to yield the aromatic pyrrole ring of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3]

Step 2: Hydrolysis to this compound

The diester, Knorr's pyrrole, is converted to the final dicarboxylic acid through saponification. This is typically achieved by refluxing the diester with a strong base, such as potassium hydroxide (KOH), to hydrolyze both ester groups into carboxylate salts.[5] Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylates to yield the final product, this compound.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | C₁₂H₁₇NO₄ | 239.27 | 135-136[6] |

| this compound | N/A | C₈H₉NO₄ | 183.16 | N/A |

Table 2: Knorr Synthesis Reaction Parameters and Yield

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reactants | Ethyl acetoacetate, Sodium Nitrite, Zinc Dust, Glacial Acetic Acid | [7][8] |

| Temperature (Nitrosation) | 5-10 °C | [4][7] |

| Temperature (Reduction/Condensation) | Reflux (approx. 100-110 °C) | [4][7] |

| Reaction Time (Reflux) | 1 hour | [7] |

| Purification Method | Recrystallization from Ethanol | [4][7] |

| Reported Yield | 57–64% |[7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

Protocol 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This one-pot procedure is adapted from established literature methods for the Knorr pyrrole synthesis.[4][7][9]

Materials:

-

Ethyl acetoacetate (2.0 eq)

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂) (1.0 eq)

-

Zinc dust (2.0 eq)

-

Deionized water

-

Ethanol (95%) for recrystallization

Procedure:

-

Nitrosation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate (1.0 eq) and glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.[4] Vigorously stir the mixture while slowly adding a solution of sodium nitrite (1.0 eq) in water dropwise. Maintain the internal temperature between 5 and 10 °C throughout the addition.[4] After the addition is complete, continue stirring in the ice bath for 30-60 minutes, then allow the mixture to stand at room temperature for at least 3-4 hours.[4][7]

-

Reduction and Condensation: To the flask containing the ethyl 2-oximinoacetoacetate solution, add the second equivalent of ethyl acetoacetate (1.0 eq). Heat the mixture in an oil bath. Add zinc dust (2.0 eq) in small portions at a rate sufficient to maintain a gentle reflux. The reaction is exothermic.[2][4] Once all the zinc has been added, heat the mixture under reflux for 1 hour.[7]

-

Workup and Isolation: While still hot, pour the reaction mixture into a large beaker containing crushed ice and water (approx. 10 volumes).[4] Stir the resulting suspension vigorously for at least 1 hour to ensure complete precipitation of the crude product.[4]

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.[7] Dry the crude product. Recrystallize the solid from 95% ethanol to yield pale yellow crystals of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[4][7]

Caption: Experimental workflow for the Knorr synthesis of the diester intermediate.

Protocol 2: Synthesis of this compound

This protocol describes the base-mediated hydrolysis of the diester intermediate.

Materials:

-

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq)

-

Potassium hydroxide (KOH) (approx. 6-7 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

Procedure:

-

Saponification: Suspend diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq) in an aqueous solution of potassium hydroxide (approx. 6.7 eq).[5] Heat the mixture to reflux overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

-

Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath.[5] While stirring, slowly add concentrated hydrochloric acid to adjust the pH to acidic (pH 2-3).[5] Continue stirring in the ice bath for one hour to promote precipitation of the dicarboxylic acid.

-

Isolation: If a solid precipitate forms, collect it via vacuum filtration and wash with cold water. If the product remains oily or dissolved, perform an extraction. Extract the aqueous solution three times with ethyl acetate.[5] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

References

- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. books.rsc.org [books.rsc.org]

- 5. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

Knorr synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

An In-depth Technical Guide to the Knorr Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

Introduction

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a widely utilized and efficient method for the preparation of substituted pyrroles. This reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[1][2] This guide provides a detailed technical overview of a classic application of this synthesis: the preparation of this compound. The synthesis proceeds via a stable intermediate, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly referred to as "Knorr's Pyrrole".[3] This pyrrole derivative is a valuable building block in the synthesis of more complex molecules, including porphyrins and various pharmaceutical agents.[4][5] This document, intended for researchers and professionals in chemical and drug development, outlines the reaction mechanism, detailed experimental protocols, and key quantitative data associated with the synthesis.

Reaction Mechanism

The Knorr synthesis for this specific target molecule is a one-pot reaction that begins with two equivalents of ethyl acetoacetate.[3][6] The mechanism unfolds in several distinct stages:

-

Nitrosation: One equivalent of ethyl acetoacetate is nitrosated at the active methylene carbon using sodium nitrite in glacial acetic acid. This step forms an intermediate ethyl 2-oximinoacetoacetate.[1][7]

-

Reduction: The oxime intermediate is reduced in situ to the corresponding α-amino-ketone (ethyl 2-aminoacetoacetate) using zinc dust in acetic acid. This reduction is exothermic.[1][7] Because α-aminoketones are prone to self-condensation, they are typically prepared in the presence of the second reactant.[1]

-

Condensation: The freshly formed α-amino-ketone reacts with a second equivalent of ethyl acetoacetate. The amino group of the first molecule attacks the keto-carbonyl carbon of the second.[2]

-

Cyclization and Aromatization: Following the initial condensation, an intramolecular cyclization occurs, followed by the elimination of two water molecules to form the stable aromatic pyrrole ring, yielding diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[2]

-

Hydrolysis: The final target compound, this compound, is obtained by the hydrolysis of both ester groups of Knorr's pyrrole, typically under basic conditions followed by acidification.[8]

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]

- 4. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. books.rsc.org [books.rsc.org]

- 8. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid (CAS No. 5434-29-7). This pyrrole derivative is of significant interest to the pharmaceutical industry, notably as a known process-related impurity of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1] Understanding its chemical and physical characteristics is crucial for the development, purification, and quality control of Sunitinib and related active pharmaceutical ingredients (APIs).

While extensive experimental data for the diacid form is limited in public literature, this guide compiles available information, including data for its common ester derivatives and computed properties, to offer a thorough profile.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrole core substituted with two methyl groups and two carboxylic acid functional groups. Its molecular structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5434-29-7 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C(=O)O | [1] |

| InChIKey | LGAFIBCWNKPENX-UHFFFAOYSA-N | [1] |

| Synonyms | Sunitinib Impurity 5, 3,5-Dimethyl-2,4-pyrroledicarboxylic acid | [1] |

Quantitative Physicochemical Data

Table 1: Experimental Properties of Ester Derivatives

| Property | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| CAS Number | 2436-79-5 | 5448-17-9 |

| Molecular Formula | C₁₂H₁₇NO₄[2] | C₁₀H₁₃NO₄[3] |

| Molecular Weight | 239.27 g/mol [4] | 211.21 g/mol [5] |

| Melting Point | 135-136 °C | Not available |

| Solubility | Soluble in organic solvents like ethanol, chloroform. | Not available |

Table 2: Computed Physicochemical Properties for the Diacid

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 90.4 Ų | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [6] |

Note: The values in Table 2 are computationally predicted and should be used as estimates pending experimental verification.

Spectral Data

Experimental spectral data for this compound is not available in the surveyed literature. However, spectral information for its diethyl ester is well-documented and can serve as a reference for the core pyrrole structure.

For Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: 2436-79-5):

-

¹H NMR: Spectra are available in various databases.[4]

-

¹³C NMR: Spectra are available in various databases.[4]

-

Mass Spectrometry: Electron ionization mass spectra are available.[2]

-

FTIR: Spectra obtained via KBr wafer and ATR-Neat techniques are available.[4]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Knorr synthesis of its diethyl ester, followed by alkaline hydrolysis.

Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This procedure is based on the well-established Knorr pyrrole synthesis.

-

Materials: Ethyl acetoacetate, glacial acetic acid, sodium nitrite, zinc dust.

-

Procedure:

-

A solution of ethyl acetoacetate in glacial acetic acid is cooled to 5-7 °C in an ice bath.

-

A cooled aqueous solution of sodium nitrite is added dropwise with vigorous stirring, maintaining the temperature between 5 and 7 °C. This step forms the α-oximinoacetoacetate intermediate.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes and then allowed to warm to room temperature over several hours.

-

Zinc dust is added in portions to the stirred solution. The reaction is exothermic and will cause the solution to boil. The addition rate is controlled to maintain a gentle reflux.

-

After all the zinc has been added, the mixture is refluxed for one hour to complete the reductive cyclization.

-

The hot reaction mixture is decanted from the remaining zinc into a large volume of vigorously stirred water, causing the crude product to precipitate.

-

The crude diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is collected by suction filtration, washed with water, and dried.

-

The product can be further purified by recrystallization from ethanol.

-

Step 2: Hydrolysis to this compound

-

Materials: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, potassium hydroxide (or sodium hydroxide), water, concentrated hydrochloric acid.

-

Procedure:

-

The diethyl ester is suspended in an aqueous solution of potassium hydroxide.

-

The mixture is heated at reflux overnight. The progress of the saponification can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solution is cooled to room temperature.

-

The cooled solution is acidified by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, causing the dicarboxylic acid to precipitate.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

References

- 1. This compound | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 3. This compound dimethyl ester [webbook.nist.gov]

- 4. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound dimethyl ester | C10H13NO4 | CID 138506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

Spectroscopic Analysis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Spectroscopic Data of Ester Derivatives

The following tables summarize the available spectroscopic data for the diethyl and dimethyl esters of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. This information is crucial for understanding the core pyrrole structure and for predicting the spectroscopic characteristics of the parent dicarboxylic acid.

Table 1: 1H NMR Spectroscopic Data of this compound Esters

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Diethyl Ester | CDCl3 | 9.4-9.8 | br s | 1H | N-H |

| 4.25 | q | 4H | -OCH2CH3 | ||

| 2.5 | s | 6H | Ar-CH3 | ||

| 1.35 | t | 6H | -OCH2CH3 | ||

| Dimethyl Ester | CDCl3 | ~9.5 | br s | 1H | N-H |

| 3.8 | s | 6H | -OCH3 | ||

| 2.4 | s | 6H | Ar-CH3 |

Table 2: 13C NMR Spectroscopic Data of this compound Esters

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Diethyl Ester | CDCl3 | 165.2 | C=O |

| 137.8 | C-3, C-5 | ||

| 117.5 | C-2, C-4 | ||

| 59.8 | -OCH2CH3 | ||

| 14.5 | -OCH2CH3 | ||

| 12.3 | Ar-CH3 | ||

| Dimethyl Ester | CDCl3 | 165.8 | C=O |

| 137.5 | C-3, C-5 | ||

| 117.2 | C-2, C-4 | ||

| 51.0 | -OCH3 | ||

| 12.1 | Ar-CH3 |

Table 3: Mass Spectrometry Data of this compound Esters

| Compound | Ionization Method | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| Diethyl Ester | Electron Ionization | C12H17NO4 | 239.27 | 239 (M+), 194, 166, 148, 120 |

| Dimethyl Ester | Not Specified | C10H13NO4 | 211.21 | Not available |

Predicted Spectroscopic Characteristics of this compound

Based on the data from the ester derivatives and fundamental principles of spectroscopy, the following characteristics can be predicted for this compound:

-

1H NMR: The spectrum would show a broad singlet for the N-H proton, likely in the range of 9-12 ppm. The two methyl groups on the pyrrole ring would appear as a singlet around 2.4-2.6 ppm. A very broad singlet corresponding to the two carboxylic acid protons (-COOH) would be expected, typically downfield (>10 ppm). The signals for the ethyl or methyl ester groups would be absent.

-

13C NMR: The spectrum would show a signal for the carboxylic acid carbonyl carbons (C=O) typically in the range of 170-180 ppm. The signals for the pyrrole ring carbons and the methyl groups would be in similar positions to their ester counterparts. The signals corresponding to the ester alkyl groups would be absent.

-

IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretching of a carboxylic acid, would be a prominent feature. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700-1725 cm-1. The N-H stretching vibration would be visible around 3300-3500 cm-1.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 183, corresponding to the molecular weight of the dicarboxylic acid (C8H9NO4).[1] Fragmentation would likely involve the loss of water (M-18) and successive losses of CO2 (M-44) from the carboxylic acid groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a suitable base to aid dissolution).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile and more polar compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar molecules, particularly dicarboxylic acids, to provide a robust predictive analysis. Furthermore, it details standardized experimental protocols for solubility determination and illustrates relevant synthetic pathways.

Introduction to this compound

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds and pharmaceutical drugs. The dicarboxylic acid functional groups confer acidic properties and introduce polarity to the molecule, significantly influencing its solubility profile. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development endeavors, including drug discovery and materials science.

Predicted Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, by examining the solubility trends of homologous series of dicarboxylic acids, we can infer its likely behavior.

A notable trend in the solubility of dicarboxylic acids is the "odd-even" effect, where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility in various organic solvents compared to their adjacent even-numbered counterparts. This phenomenon is attributed to differences in crystal lattice packing and intermolecular interactions in the solid state.

Based on its structure, this compound is a relatively polar molecule due to the two carboxylic acid groups and the N-H group of the pyrrole ring, which can act as both hydrogen bond donors and acceptors. Its solubility is expected to be favored in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Capable of hydrogen bonding with the carboxylic acid and pyrrole N-H groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of favorable interactions to overcome the strong intermolecular forces in the solid state of the diacid. |

It is important to note that the diethyl ester of this compound is reported to be soluble in organic solvents like ethanol and chloroform. Esterification of the carboxylic acid groups significantly reduces the polarity and hydrogen bonding capability, thereby increasing solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Synthetic Pathways

The synthesis of substituted pyrroles is a well-established area of organic chemistry. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two common and versatile methods for constructing the pyrrole ring.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. This method is highly effective for the preparation of polysubstituted pyrroles.

Caption: Workflow of the Knorr Pyrrole Synthesis.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Caption: Workflow of the Paal-Knorr Pyrrole Synthesis.

Conclusion

While specific quantitative solubility data for this compound remains scarce, a predictive analysis based on its chemical structure and the behavior of analogous dicarboxylic acids suggests a preference for polar organic solvents. For precise applications, it is imperative for researchers to determine the solubility experimentally using standardized protocols as outlined in this guide. The established synthetic routes, such as the Knorr and Paal-Knorr syntheses, provide reliable methods for obtaining this and related pyrrole derivatives for further study and application. This guide serves as a foundational resource for scientists and professionals working with this important class of compounds.

An In-depth Technical Guide to 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

CAS Number: 5434-29-7

This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, a substituted pyrrole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for the synthesis of a closely related precursor, and discusses its potential applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a central pyrrole ring with methyl groups at positions 3 and 5, and carboxylic acid groups at positions 2 and 4. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

| Property | Value | Source |

| CAS Number | 5434-29-7 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C(=O)O)NC(=C1C(=O)O)C | [1] |

| InChI | InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding diethyl ester, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This ester is readily prepared via the well-established Knorr pyrrole synthesis.[3][4][5]

Experimental Protocol: Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole

This protocol describes the synthesis of a structural isomer, which is a common starting point for various pyrrole derivatives. The synthesis of the target molecule's diethyl ester follows a similar principle.

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite

-

Zinc dust

-

95% Ethanol

Procedure:

-

Nitrosation: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a solution of 390 g (3 moles) of ethyl acetoacetate in 900 cc of glacial acetic acid is prepared. The solution is cooled to 5°C in an ice-salt bath. A cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C. The addition should take approximately 30 minutes. The mixture is stirred for an additional 30 minutes and then allowed to stand for four hours, during which it warms to room temperature.

-

Reduction and Cyclization: The dropping funnel is replaced with a condenser. While stirring, 196 g (3 gram atoms) of zinc dust is added in portions to the flask. The addition rate is controlled to maintain a gentle boil. After the addition is complete, the mixture is refluxed for one hour.

-

Isolation of the Crude Product: While still hot, the reaction mixture is decanted from the remaining zinc into a large vessel containing 10 liters of vigorously stirred water. The zinc residue is washed with two 50-cc portions of hot glacial acetic acid, and the washings are added to the water. The mixture is left to stand overnight. The crude product precipitates and is collected by suction filtration, washed with two 500-cc portions of water, and air-dried.

-

Recrystallization: The crude product is recrystallized from 95% ethanol to yield pure diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.

Hydrolysis to this compound

The resulting diethyl ester can be hydrolyzed to the desired dicarboxylic acid using standard procedures, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Biological Significance and Applications in Drug Development

Pyrrole-containing compounds are a significant class of heterocycles in medicinal chemistry, forming the core structure of many biologically active molecules and approved drugs.[6] These derivatives have shown a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]

While specific biological activities for this compound are not extensively reported, its structural analogs have shown interesting pharmacological profiles. For instance, a derivative, 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, has been identified as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[7] mGluR1 is a G-protein coupled receptor involved in various neurological processes, and its modulation is a target for the treatment of neurological and psychiatric disorders.

The dicarboxylic acid moiety of the title compound provides two points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its use as a scaffold allows for the exploration of structure-activity relationships in the development of new therapeutic agents.

Diagrams

Knorr Pyrrole Synthesis Workflow

The following diagram illustrates the key steps in the Knorr synthesis of a diethyl dicarbethoxypyrrole, a precursor to the title compound.

Caption: Workflow of the Knorr Pyrrole Synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. scispace.com [scispace.com]

- 7. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various biologically active compounds. The primary focus of this document is the widely utilized Knorr pyrrole synthesis, a reliable and efficient method for preparing this substituted pyrrole.

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole, is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring two ester functionalities and two methyl groups on the pyrrole ring, allows for a variety of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules, including those with potential antimicrobial properties.[1] The Knorr pyrrole synthesis, first reported by Ludwig Knorr, remains a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino-β-ketoester with a β-ketoester.[2]

Reaction and Mechanism

The Knorr synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically proceeds as a one-pot reaction.[3] The process begins with the in situ formation of ethyl 2-aminoacetoacetate from ethyl acetoacetate. This is achieved through nitrosation with sodium nitrite in acetic acid to form an oxime intermediate, which is then reduced by zinc dust.[2][4] The freshly formed α-amino-β-ketoester then reacts with a second equivalent of ethyl acetoacetate. The reaction mechanism involves an initial condensation to form an enamine, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Experimental Protocol: Knorr Pyrrole Synthesis

This protocol is based on established literature procedures.[4][5][6]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol (95% or 85% wt)[4]

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

Part 1: Formation of the Oxime Intermediate [4][6]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate (3 moles) and glacial acetic acid (900 mL).[6]

-

Prepare a cold solution of sodium nitrite (1.47 moles) in water (150 mL).[6]

-

Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, maintaining the internal temperature between 5 and 10°C.[4][6] This addition is exothermic and requires careful temperature control.[2][5]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes, then allow it to stand at room temperature for at least 3-4 hours.[4][6]

Part 2: Reduction and Cyclization [2][4][6]

-

To the flask containing the oxime intermediate, add a second portion of ethyl acetoacetate.

-

While stirring vigorously, add zinc dust (3 gram atoms) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boil.[2][6]

-

Once all the zinc has been added, heat the mixture to reflux for 1 hour.[4][5][6]

Part 3: Isolation and Purification [4][5][6]

-

While still hot, pour the reaction mixture into a large volume of vigorously stirred water (e.g., 10 L for the scale mentioned above).[6] An alternative is to pour the warm mixture into an Erlenmeyer flask containing crushed ice and water (75 mL for a smaller scale) and stir for 1 hour.[4]

-

Allow the crude product to precipitate overnight.[6]

-

Collect the solid product by suction filtration using a Buchner funnel and wash it thoroughly with cold water.[4][6]

-

Dry the crude product in air. The expected yield is in the range of 57-64%.[6]

-

Recrystallize the crude product from ethanol to obtain pale yellow crystals.[4][5]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [7][8][9] |

| Molecular Weight | 239.27 g/mol | [7][8] |

| Appearance | Light yellow to orange powder/crystal | [9] |

| Melting Point | 135-136 °C | [10] |

| Yield | 57-64% (crude) | [6] |

Characterization Data

The structure and purity of the synthesized diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate should be confirmed by spectroscopic methods.[3][4]

-

¹H NMR: Expected signals will correspond to the N-H proton, the two ethyl ester groups (CH₂ and CH₃), and the two methyl groups attached to the pyrrole ring.

-

¹³C NMR: Expected signals will correspond to the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the ethyl and methyl substituents.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching, C=O stretching of the ester groups, and C-N and C-C stretching of the pyrrole ring.

Logical Workflow of the Knorr Pyrrole Synthesis

Caption: Workflow of the Knorr synthesis for diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Alternative Synthetic Route: Hantzsch Pyrrole Synthesis

While the Knorr synthesis is the most common method for this specific compound, the Hantzsch pyrrole synthesis represents another important route to substituted pyrroles.[11] This method typically involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[11] The mechanism proceeds through the formation of an enamine intermediate from the β-ketoester and ammonia, which then reacts with the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[11] The Hantzsch synthesis is particularly versatile for producing a wide range of pyrrole derivatives.[12]

Reaction Pathway of the Hantzsch Pyrrole Synthesis

Caption: Generalized reaction pathway of the Hantzsch pyrrole synthesis.

Conclusion

The Knorr pyrrole synthesis provides a robust and well-documented method for the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The one-pot nature of the reaction, coupled with readily available starting materials, makes it an attractive choice for both academic and industrial settings. Careful control of reaction conditions, particularly temperature during the nitrosation step, is crucial for achieving good yields. The resulting pyrrole derivative is a valuable platform for further chemical exploration in the development of new pharmaceuticals and functional materials.

References

- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. books.rsc.org [books.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 9. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

Technical Guide: Preparation of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound. Pyrrole derivatives are foundational scaffolds in numerous natural products and synthetic molecules with significant biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Introduction

The pyrrole ring is a fundamental motif in medicinal chemistry and materials science.[1] The synthesis of substituted pyrroles is, therefore, a critical process in the development of new chemical entities. Among the most robust and widely used methods for constructing the pyrrole core are the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis.[4][5] This guide will focus on the Knorr synthesis, which is particularly well-suited for preparing the title compound and its analogues.[5][6]

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[5] A common and efficient variation, which will be detailed here, prepares the α-amino-ketone in situ from a β-ketoester via nitrosation to form an oxime, followed by reduction.[3][5]

Synthetic Pathway: Knorr Pyrrole Synthesis

The synthesis of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate proceeds via a one-pot reaction using methyl acetoacetate as the primary starting material. The overall reaction involves two equivalents of methyl acetoacetate. One equivalent is converted to methyl 2-oximinoacetoacetate, which is then reduced by zinc dust in the presence of acetic acid to form the corresponding α-amino-ketone intermediate. This intermediate immediately condenses with a second equivalent of methyl acetoacetate to form the pyrrole ring.

Caption: Reaction mechanism for the Knorr Pyrrole Synthesis.

Quantitative Data

The following table summarizes key quantitative data for the closely related diethyl analogue, which is extensively reported in the literature. The properties of the target dimethyl ester are expected to be similar.

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₃NO₄ | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| C₁₂H₁₇NO₄ | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate[7][8] | |

| Molecular Weight | 211.21 g/mol [9] | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| 239.27 g/mol [7][10] | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Melting Point | Not specified | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| 135-136 °C[7][8] | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Appearance | White to off-white solid | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| Yield | High (e.g., ~80% for related esters)[5] | Knorr Synthesis Products |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is available for the diethyl ester and can be found in various chemical databases.[11] The data for the dimethyl ester would show characteristic methyl ester signals instead of ethyl signals.

Experimental Protocol

This protocol is adapted from established procedures for the diethyl analogue via the Knorr synthesis.[1][5][12]

Materials:

-

Methyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filtration flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Oxime Formation:

-

In a three-necked flask equipped with a magnetic stirrer and thermometer, combine methyl acetoacetate (2 equivalents) and glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.[1]

-

Slowly add a concentrated aqueous solution of sodium nitrite (1 equivalent) dropwise via an addition funnel.[12] Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent side reactions. [1]

-

After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for at least 3-4 hours.[1][12]

-

-

Reduction and Condensation:

-

To the flask containing the oxime solution and the remaining methyl acetoacetate, add zinc dust (approx. 2.5 equivalents) in small portions.[1] The reaction is exothermic; add the zinc at a rate that keeps the reaction under control.[5]

-

Once all the zinc has been added, fit the flask with a reflux condenser.

-

Heat the mixture to reflux (external temperature of 100-110 °C) for 1 hour.[1]

-

-

Isolation and Purification:

-

While still warm, pour the reaction mixture into a large beaker containing crushed ice and water (approximately 10-15 times the volume of the reaction mixture).[1]

-

Stir the resulting suspension vigorously in an ice bath for about 1 hour to ensure complete precipitation of the product.[1]

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.[1]

-

Dry the crude product by suction.

-

-

Recrystallization:

-

Recrystallize the dried solid from a suitable solvent, such as aqueous ethanol, to obtain the purified dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.[1]

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the laboratory preparation of the target compound.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Knorr pyrrole synthesis provides an efficient and reliable method for the preparation of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Careful control of reaction temperature during the nitrosation step is critical for achieving high yields and purity. The resulting polysubstituted pyrrole is a valuable building block for further chemical modification and can serve as a key intermediate in the synthesis of complex target molecules for drug discovery and materials science applications.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chembk.com [chembk.com]

- 9. 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester | C10H13NO4 | CID 138506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate(2436-79-5) 1H NMR spectrum [chemicalbook.com]

- 12. youtube.com [youtube.com]

The Diverse Biological Activities of Pyrrole Dicarboxylic Acid Derivatives: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds. Among the diverse classes of pyrrole-containing molecules, pyrrole dicarboxylic acid derivatives have emerged as a particularly promising group, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core biological activities of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrrole dicarboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various pyrrole dicarboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-2,5-dicarboxylic acid amides | Substituted N-aryl amides | MDA-MB-231 (Breast) | <25 | [1] |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid nitriles | trans-4k | A549 (Lung) | Not specified, but high selectivity index reported | [2] |

| Pyrrole-imidazole derivatives | Compound 7e | PANC-1 (Pancreatic) | High potency reported | [3] |

Note: This table presents a selection of reported activities. The potency of these derivatives can be significantly influenced by the nature and position of substituents on the pyrrole ring and the dicarboxylic acid moieties.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of pyrrole dicarboxylic acid derivatives are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.

EGFR/VEGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis. Certain pyrrole derivatives can act as inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling cascades.

References

- 1. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile and Synthetic Pathway of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical data, synthetic protocols, and potential biological relevance of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and materials science.

Core Thermochemical Data

The thermochemical properties of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are crucial for understanding its stability, reactivity, and energy content. The available experimental and estimated data are summarized below.

| Thermochemical Property | Symbol | Value (Solid Phase) | Units | Data Type |

| Standard Enthalpy of Formation | ΔfH° | -916.7 ± 6.3 | kJ/mol | Experimental |

| Standard Enthalpy of Combustion | ΔcH° | -6235.0 ± 6.3 | kJ/mol | Experimental |

| Molar Mass | M | 239.27 | g/mol | N/A |

| Melting Point | Tₘ | 135-136 | °C | Experimental |

| Estimated Thermochemical Properties | ||||

| Heat Capacity (constant pressure) | Cₚ | Value not available | J/(mol·K) | Estimated |

| Standard Molar Entropy | S° | Value not available | J/(mol·K) | Estimated |

| Standard Gibbs Free Energy of Formation | ΔfG° | Value not available | kJ/mol | Estimated |

Experimental Protocols

Combustion Calorimetry for Enthalpy of Combustion Determination

The standard enthalpy of combustion of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was determined using combustion bomb calorimetry. The following protocol is a generalized representation of the experimental procedure.

Objective: To determine the heat of combustion of solid diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

Ignition wire (e.g., nickel-chromium)

-

Crucible

-

High-precision thermometer

-

Oxygen cylinder with pressure regulator

-

Balance (analytical, ±0.0001 g)

Procedure:

-

A pellet of the compound (approximately 1 g) is prepared using a pellet press and its mass is accurately recorded.

-

The pellet is placed in the crucible within the bomb.

-

A measured length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

-

The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is then placed in a known volume of water in the calorimeter jacket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The bomb is depressurized, and the remaining length of the ignition wire is measured to determine the amount that combusted.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the ignition wire and the formation of nitric acid from residual atmospheric nitrogen.

Knorr Pyrrole Synthesis

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is commonly synthesized via the Knorr pyrrole synthesis. This method involves the condensation of an α-amino-β-ketoester with a β-ketoester.

Relevance in Drug Development

Pyrrole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific signaling pathway data for diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not extensively documented, derivatives of this scaffold have been investigated for their antimicrobial and anti-inflammatory properties.

Potential Antimicrobial Signaling Pathway

The antimicrobial mechanism of some pyrrole derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Potential Anti-inflammatory Signaling Pathway

Certain pyrrole-containing compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).

Crystal Structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the crystal structure of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate (C₁₂H₁₇NO₄), a key precursor in the synthesis of corroles and other functional materials.[1][2][3] Detailed crystallographic data, experimental protocols for its synthesis and structure determination, and a structural analysis are presented for researchers, scientists, and professionals in drug development and materials science.

Molecular and Crystal Structure

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative. The molecule consists of a central five-membered pyrrole ring with two diagonally attached methoxycarbonyl groups and two diagonally attached ethyl groups.[1][2] The overall structure is nearly planar. The two carbonyl groups are approximately coplanar with the pyrrole ring, exhibiting dihedral angles of 3.50(19)° and 6.70(19)°.[1][2]

In the crystalline state, adjacent molecules form dimers in a head-to-head arrangement.[1][2] This supramolecular assembly is stabilized by pairs of intermolecular N—H⋯O hydrogen bonds.[1][2]

Data Presentation

The quantitative crystallographic data for dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement [1][2]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇NO₄ |

| Formula Weight | 239.27 g/mol |

| Temperature | 298 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.4697(7) Å |

| b | 14.616(2) Å |

| c | 19.784(3) Å |

| β | 90.467(2)° |

| Volume (V) | 1292.4(4) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.230 Mg/m³ |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| F(000) | 512 |

| Reflections Collected | 6296 |

| Independent Reflections | 2285 [R(int) = 0.037] |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.118 |

| Goodness-of-fit (S) on F² | 1.08 |

Experimental Protocols

The determination of the crystal structure involves a multi-step process, from chemical synthesis to crystallographic data analysis.

The title compound was synthesized via a Knorr-type pyrrole synthesis.[1][2][4] This widely used method involves the reaction of an α-amino-ketone with a β-ketoester.[4] For this specific compound, the synthesis proceeds from methyl 3-oxopentanoate.[1][2] The general workflow for a Knorr synthesis involves the in-situ formation of an α-amino-β-ketoester (typically from an oxime precursor reduced by zinc dust in acetic acid), which then condenses with a second equivalent of a β-ketoester to form the pyrrole ring.[4][5]

High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.[1][6] The purified compound was dissolved in ethyl alcohol, and the solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly, which facilitates the growth of well-ordered crystals.[1]

A suitable single crystal (dimensions ~0.20 x 0.15 x 0.10 mm) was selected for analysis.[1]

-

Data Collection: The diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation.[1][2] A multi-scan absorption correction was applied to the collected data using SADABS software.[1]

-

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]

-

Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL97 program.[1][2] All non-hydrogen atoms were refined anisotropically, and hydrogen atom parameters were constrained.[1]

References

- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid in the Synthesis of Symmetric Porphyrins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid as a precursor in the synthesis of symmetrically substituted porphyrins. The protocols detailed below are grounded in established methodologies for pyrrole chemistry and porphyrin synthesis, offering a strategic pathway for the creation of novel porphyrin-based compounds for applications in drug development, diagnostics, and materials science.

Introduction

Porphyrins and their derivatives are a critical class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and as sensing agents. The synthesis of structurally defined porphyrins is paramount for fine-tuning their physicochemical and biological properties. While many synthetic routes to porphyrins exist, the MacDonald [2+2] condensation remains a robust method for producing symmetrically substituted porphyrins. This method involves the acid-catalyzed reaction between a 5,5'-diformyldipyrromethane and a dipyrromethane-5,5'-dicarboxylic acid.

This compound is a versatile starting material that can be strategically elaborated into both of the requisite dipyrromethane precursors for the MacDonald condensation. This document outlines the synthetic strategy and provides detailed protocols for the conversion of this pyrrole derivative into a symmetrically substituted porphyrin.

Overall Synthetic Strategy

The overall strategy involves a multi-step synthesis commencing with the selective functional group manipulation of this compound to generate two key pyrrolic intermediates. These intermediates are then used to construct the two dipyrromethane halves of the porphyrin, which are subsequently condensed to form the final macrocycle.

Experimental Protocols

The following protocols are based on established chemical transformations of pyrrole derivatives. Yields are indicative and may vary based on experimental conditions and scale.

Protocol 1: Synthesis of Dipyrromethane Precursor A (Dicarboxylic Acid)

This pathway focuses on the preparation of the dipyrromethane-5,5'-dicarboxylic acid component.

Step 1a: Selective Mono-Esterification and Decarboxylation to Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This initial step is crucial for creating an alpha-unsubstituted position necessary for dipyrromethane formation.

-

Principle: One of the carboxylic acid groups of the starting material is esterified, and the other is removed via decarboxylation.

-

Procedure:

-

Suspend this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2a: Self-Condensation to Diethyl 3,3',5,5'-tetramethyl-4,4'-dipyrromethanedicarboxylate

-

Principle: The mono-esterified pyrrole undergoes an acid-catalyzed self-condensation to form the dipyrromethane.

-

Procedure:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (2.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

-

Step 3a: Hydrolysis to 3,3',5,5'-Tetramethyl-4,4'-dipyrromethanedicarboxylic Acid

-

Principle: The ester groups of the dipyrromethane are hydrolyzed to yield the final dicarboxylic acid precursor.

-

Procedure:

-

Dissolve the diethyl 3,3',5,5'-tetramethyl-4,4'-dipyrromethanedicarboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M sodium hydroxide).

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 2M hydrochloric acid) to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Protocol 2: Synthesis of Dipyrromethane Precursor B (Diformyl)

This pathway details the preparation of the 5,5'-diformyldipyrromethane component.

Step 1b: Decarboxylation to 2,4-Dimethylpyrrole

-

Principle: Both carboxylic acid groups are removed to yield the simple 2,4-dimethylpyrrole.

-

Procedure:

-

Heat this compound neat or in a high-boiling point solvent (e.g., glycerol) to a temperature above its melting point (typically >200 °C).

-

The decarboxylation is usually accompanied by the evolution of carbon dioxide.

-

The resulting 2,4-dimethylpyrrole can be purified by distillation.

-

Step 2b: Vilsmeier-Haack Formylation to 2-Formyl-3,5-dimethylpyrrole

-

Principle: A formyl group is introduced at an activated position of the pyrrole ring using the Vilsmeier reagent.

-

Procedure:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to ice-cold N,N-dimethylformamide (DMF).

-

To this reagent, add a solution of 2,4-dimethylpyrrole (1.0 eq) in DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by column chromatography or recrystallization.

-

Step 3b: Condensation to 5,5'-Diformyl-3,3',4,4'-tetramethyldipyrromethane

-

Principle: An acid-catalyzed condensation of the formylpyrrole leads to the diformyldipyrromethane.

-

Procedure:

-

Dissolve 2-formyl-3,5-dimethylpyrrole (2.0 eq) in a suitable solvent like dichloromethane.

-

Add an acid catalyst such as trifluoroacetic acid (TFA) (catalytic amount).

-

Stir the reaction at room temperature for 1-2 hours.

-

Neutralize the reaction with a weak base.

-

Purify the product by column chromatography.

-

Protocol 3: MacDonald [2+2] Porphyrin Synthesis

-

Principle: The two dipyrromethane precursors are condensed in the presence of an acid catalyst to form a porphyrinogen, which is then oxidized to the porphyrin.

-

Procedure:

-

Dissolve the dipyrromethane-dicarboxylic acid (Precursor A, 1.0 eq) and the diformyldipyrromethane (Precursor B, 1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of methanol and dichloromethane).

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

-

Stir the reaction mixture in the dark at room temperature for 1-3 hours.

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-3 eq), and continue stirring for another 1-2 hours.

-

Neutralize the reaction with a base (e.g., triethylamine).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting porphyrin by column chromatography on silica gel or alumina.

-

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the key transformations, based on analogous reactions reported in the literature.

| Reaction Step | Key Reagents | Solvent | Catalyst | Typical Temp. | Typical Time | Typical Yield (%) |

| 1a. Mono-esterification/Decarboxylation | Ethanol | - | H₂SO₄ | Reflux | 4-6 h | 60-70 |

| 2a. Dipyrromethane Self-Condensation | - | Dichloromethane | p-TSA | Room Temp | 12-24 h | 50-60 |

| 3a. Hydrolysis | NaOH (aq) | Ethanol | - | Reflux | 2-4 h | 80-90 |

| 1b. Decarboxylation | - | Glycerol | - | >200 °C | 1-2 h | 70-80 |

| 2b. Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | - | 0 °C to RT | 1-2 h | 70-85 |

| 3b. Dipyrromethane Condensation | - | Dichloromethane | TFA | Room Temp | 1-2 h | 60-70 |